4-(Difluoromethyl)-2-fluorobenzene-1-sulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-2-fluorobenzene-1-sulfonylchloride is an organofluorine compound characterized by the presence of difluoromethyl and fluorobenzene groups attached to a sulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-fluorobenzene-1-sulfonylchloride typically involves the introduction of difluoromethyl and fluorobenzene groups onto a sulfonyl chloride framework. One common method involves the reaction of 2-fluorobenzenesulfonyl chloride with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-fluorobenzene-1-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfinyl or sulfhydryl derivatives under specific conditions.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other higher oxidation state derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane).
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfinyl and Sulfhydryl Derivatives: Formed from reduction reactions.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
4-(Difluoromethyl)-2-fluorobenzene-1-sulfonylchloride has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 4-(Difluoromethyl)-2-fluorobenzene-1-sulfonylchloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)-2-fluorobenzene-1-sulfonylchloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)-2-chlorobenzene-1-sulfonylchloride: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
4-(Difluoromethyl)-2-fluorobenzene-1-sulfonylchloride is unique due to the presence of both difluoromethyl and fluorobenzene groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H4ClF3O2S |
---|---|
Molecular Weight |
244.62 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H4ClF3O2S/c8-14(12,13)6-2-1-4(7(10)11)3-5(6)9/h1-3,7H |
InChI Key |
PWCUDJLDYZITAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.